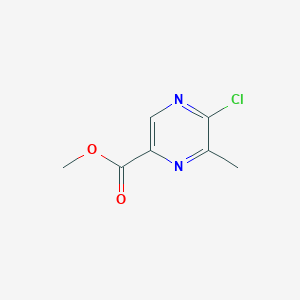

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-chloro-6-methylpyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-6-methylpyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-6-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNGFNQPYMKDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504556 | |

| Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-85-5 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-chloro-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 5-chloro-6-methylpyrazine-2-carboxylate

This technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5).

Core Scaffold for Neurodegenerative Therapeutics and Heterocyclic Synthesis

Executive Summary

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a high-value heteroaromatic building block used primarily in the development of O-GlcNAc hydrolase (OGA) inhibitors for the treatment of tauopathies, including Alzheimer’s disease. Its pyrazine core, functionalized with an electrophilic chlorine at position 5 and a reactive ester at position 2, allows for orthogonal functionalization—making it an ideal scaffold for fragment-based drug discovery (FBDD). This guide outlines its synthesis, reactivity profile, and application in pharmaceutical workflows.

Chemical Identity & Physical Properties[1]

| Parameter | Specification |

| IUPAC Name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate |

| CAS Number | 77168-85-5 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.59 g/mol |

| SMILES | COC(=O)C1=CN=C(Cl)C(C)=N1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water |

| LogP (Calc) | ~1.2 (Lipophilic, suitable for CNS drug intermediates) |

Synthetic Route: The N-Oxide Rearrangement Strategy

The most robust industrial synthesis of this compound does not rely on direct chlorination of the pyrazine ring, which lacks regioselectivity. Instead, it employs an N-oxidation/rearrangement sequence starting from 5-methylpyrazine-2-carboxylic acid derivatives.

Step-by-Step Protocol

Phase 1: Precursor Preparation

-

Oxidation: 2,5-Dimethylpyrazine is selectively oxidized (using KMnO₄ or catalytic vapor-phase oxidation) to yield 5-methylpyrazine-2-carboxylic acid .

-

Esterification: The acid is refluxed in methanol with catalytic H₂SO₄ or SOCl₂ to yield Methyl 5-methylpyrazine-2-carboxylate .

Phase 2: Regioselective Chlorination (The Critical Step)

-

N-Oxidation: The methyl ester is treated with m-CPBA (meta-chloroperoxybenzoic acid) or Oxone® in dichloromethane. Oxidation occurs preferentially at the less sterically hindered N-4 position (distal to the ester), yielding Methyl 5-methylpyrazine-2-carboxylate 4-oxide .

-

Vilsmeier-Type Chlorination: The N-oxide is treated with Phosphorus Oxychloride (POCl₃) .[1]

-

Mechanism:[2][3][4] The oxygen of the N-oxide attacks the phosphorus, creating an activated leaving group. Chloride ion attacks the adjacent carbon (C5), restoring aromaticity and expelling the phosphate group.

-

Result: This installs the chlorine atom specifically at position 5, adjacent to the methyl group.

-

Synthesis Workflow Diagram

Caption: Regioselective synthesis via N-oxide activation ensures chlorination occurs at C5 rather than C3.

Reactivity Profile & Medicinal Chemistry Applications[1][3][4][6][8][9]

This scaffold is a "linchpin" molecule because it possesses two distinct electrophilic sites that can be addressed sequentially (Orthogonal Reactivity).

A. Site 1: C5-Chlorine (Nucleophilic Aromatic Substitution - SₙAr)

The chlorine at C5 is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyrazine nitrogens and the para-relationship (electronic) to the ester group.

-

Reagents: Primary/Secondary amines, Thiols, Alkoxides.

-

Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores (e.g., aniline derivatives).

-

Protocol Insight: Reactions typically proceed in mild conditions (DMF/K₂CO₃ at 60°C) or via Buchwald-Hartwig coupling if the nucleophile is weak.

B. Site 2: C2-Ester (Acyl Substitution)

The methyl ester serves as a handle for further elaboration after the SₙAr reaction.

-

Reactions: Hydrolysis (to acid), Amidation (to amide), or Hydrazinolysis (to hydrazide).

-

Application: Formation of fused ring systems (e.g., pyrazolo[3,4-b]pyrazines) or amide linkers for target engagement.

Case Study: OGA Inhibitors for Alzheimer's Disease

Recent patent literature (e.g., CA3102903A1 ) highlights this compound as a starting material for O-GlcNAc hydrolase (OGA) inhibitors.

-

Step 1: The C5-Cl is displaced by a complex amine or aniline.

-

Step 2: The C2-Ester is hydrolyzed and coupled to a heterocycle (e.g., aminothiazole) to form the final bioactive molecule.

-

Mechanism: These inhibitors prevent the removal of O-GlcNAc modifications on Tau proteins, stabilizing them and preventing the aggregation associated with neurodegeneration.

Reactivity Logic Diagram

Caption: Orthogonal reactivity allows sequential construction of complex pharmaceutical agents.

Handling & Safety Protocols

While specific toxicological data for this exact intermediate is proprietary, its structural analogs (chloropyrazines) dictate the following safety profile (GHS Classification extrapolated):

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers or alkali metals.

References

-

Synthesis of 5-methylpyrazine-2-carboxylic acid

-

Patent: Preparation method of 5-methylpyrazine-2-carboxylic acid.[5] CN103787990A.

-

-

Medicinal Chemistry Application (OGA Inhibitors)

-

Patent: OGA inhibitor compounds.[6] CA3102903A1. (2020).

- Context: Describes the use of CAS 77168-85-5 as a key intermedi

-

-

General Reactivity of Chloropyrazines

- Journal: Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions. Journal of the Chemical Society C.

-

N-Oxide Chlorination Mechanism

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS:33332-25-1, 5-氯吡嗪-2-羧酸甲酯-毕得医药 [bidepharm.com]

- 6. CA3102903A1 - Oga inhibitor compounds - Google Patents [patents.google.com]

- 7. US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts - Google Patents [patents.google.com]

Methyl 5-chloro-6-methylpyrazine-2-carboxylate chemical structure

[1][2]

Chemical Identity & Structural Analysis[3][4][5]

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a trisubstituted pyrazine derivative.[1] Its reactivity is defined by the electron-deficient nature of the pyrazine ring, further polarized by the ester and chlorine substituents, making it a prime candidate for nucleophilic aromatic substitution (

Core Properties Table[5][6]

| Property | Data |

| IUPAC Name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate |

| CAS Number | 77168-85-5 |

| Molecular Formula | |

| Molecular Weight | 186.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |

| Key Functional Groups | Methyl Ester (C2), Chloro (C5), Methyl (C6) |

Structural Numbering & Electronic Profile

The pyrazine ring is numbered starting from Nitrogen 1 (

-

Position 2 (

): Methyl ester (EWG). Withers electron density, increasing acidity of protons at -

Position 6 (

): Methyl group (EDG). Provides weak steric shielding to -

Position 5 (

): Chlorine atom.[1][2][3][4][5][6][7] This is the primary reactive center. It is activated for nucleophilic attack due to the electron-withdrawing nature of the para-nitrogen (

Synthetic Pathways[1][6][9][11][12][13]

The synthesis of this scaffold typically proceeds via the functionalization of 5-methylpyrazine-2-carboxylic acid derivatives.[1][6] Two primary routes are employed depending on the starting material availability.[6]

Route A: N-Oxidation & Rearrangement (The Boekelheide Rearrangement Variant)

This route introduces the chlorine atom onto the pre-existing pyrazine core.

-

Starting Material: Methyl 5-methylpyrazine-2-carboxylate.[2][8][4]

-

N-Oxidation: Treatment with m-CPBA or Oxone yields the N-oxide. Regioselectivity typically favors oxidation at the less sterically hindered nitrogen or the one further from electron-withdrawing groups, though mixtures can occur.

-

Chlorination: Reaction with phosphoryl chloride (

) effects a rearrangement-chlorination sequence, installing the Cl atom at the C5 position.

Route B: Hydroxypyrazine Conversion (Preferred for Scale)

This route utilizes a hydroxy-pyrazine intermediate (often existing as the pyrazinone tautomer), which is converted to the chloride.

-

Precursor Synthesis: Condensation of aminomalonate derivatives with 2-oxopropanal (methylglyoxal) derivatives.

-

Chlorination: The resulting Methyl 5-hydroxy-6-methylpyrazine-2-carboxylate is treated with

(often with catalytic DMF) to generate the target chloride.

Visualization: Synthetic Logic

Caption: Comparative synthetic routes converting methyl/hydroxy precursors to the chloro-pyrazine scaffold.

Reactivity & Applications

The 5-chloro position is highly labile toward nucleophilic aromatic substitution (

Nucleophilic Aromatic Substitution ( )

The chlorine at C5 is activated by the para-nitrogen (

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Typically requires a base (

, -

Regioselectivity: Substitution occurs exclusively at C5 due to the leaving group ability of Chloride and the activation pattern.

Transition Metal Coupling

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to install biaryl systems.

-

Sonogashira: Installation of alkynes.

Ester Manipulation

The C2-methyl ester can be:

-

Hydrolyzed: To the carboxylic acid (LiOH/THF/H2O).

-

Amidated: Direct aminolysis or via the acid chloride/activated ester.

-

Reduced: To the alcohol (

or

Visualization: Reactivity Map

Caption: Divergent synthesis capabilities from the core scaffold.

Experimental Protocol: Functionalization

Objective: Synthesis of a 5-amino-derivative (General Procedure).

-

Setup: Charge a reaction vial with Methyl 5-chloro-6-methylpyrazine-2-carboxylate (1.0 equiv) and anhydrous DMSO (0.2 M concentration).

-

Reagents: Add the desired Amine (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).

-

Reaction: Seal the vial and heat to 80–100°C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 187/189 pattern).

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with water (x2) and brine (x1) to remove DMSO.

-

Dry organic layer over

, filter, and concentrate.[5]

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 406081, Methyl 5-chloropyrazine-2-carboxylate (Analogous Structure Reference). Retrieved from .

-

Volle, J. N., et al. (2016). New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit. PLOS ONE.[1] (Describes the use of the title compound as a starting material). Retrieved from .[1]

-

PatSnap Patent Search. Preparation method of 5-methylpyrazine-2-carboxylic acid.[8][9] (Describes the synthesis of the core acid precursor). Retrieved from .

-

ChemicalBook. Methyl 5-chloro-6-methylpyrazine-2-carboxylate Product Description. Retrieved from .

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2022015977A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

Methyl 5-chloro-6-methylpyrazine-2-carboxylate molecular formula and weight

Scaffold Analysis & Synthetic Utility in Medicinal Chemistry

Part 1: Chemical Identity & Physiochemical Profile[1]

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a highly functionalized heterocyclic intermediate.[1] Its value in drug discovery stems from its "tridentate" reactivity profile: the electrophilic pyrazine core, the labile chlorine atom (amenable to SNAr and cross-coupling), and the modifiable methyl ester.

The following data establishes the precise chemical identity of this scaffold, distinguishing it from its common isomers (e.g., the 6-chloro-5-methyl analog).

| Property | Specification |

| IUPAC Name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate |

| CAS Registry Number | 77168-85-5 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.59 g/mol |

| Exact Mass | 186.0196 |

| Physical State | Solid (Crystalline) |

| Melting Point | 40–43 °C |

| Boiling Point | ~260 °C (Predicted at 760 mmHg) |

| Density | 1.314 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2][3] |

| pKa | -3.86 ± 0.10 (Conjugate acid, Predicted) |

Part 2: Structural Analysis & Reactivity Logic[1]

To effectively utilize this molecule, one must understand the electronic push-pull systems at play.[1] The pyrazine ring is inherently electron-deficient (π-deficient), similar to pyridine but more pronounced due to the second nitrogen.[1]

1. Electronic Activation (The "Why")

-

C2-Position (Ester): The methyl ester is an electron-withdrawing group (EWG) that further depletes electron density from the ring, particularly at the ortho (C3) and para (C5) positions relative to the ester.

-

C5-Position (Chlorine): This is the "warhead" of the molecule.[1] The carbon at position 5 is highly electrophilic because it is:

-

C6-Position (Methyl): Provides steric bulk and weak electron donation, slightly modulating the reactivity at C5 but primarily serving as a structural anchor for structure-activity relationship (SAR) studies.

2. Primary Reaction Pathways[1][3]

-

SNAr (Nucleophilic Aromatic Substitution): The displacement of the C5-chlorine by amines, thiols, or alkoxides. This is the dominant application.[1]

-

Palladium-Catalyzed Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings at C5 to install aryl or heteroaryl groups.[1]

-

Ester Manipulation: Hydrolysis (to the carboxylic acid) or reduction (to the hydroxymethyl group).[1]

Part 3: Synthetic Protocols

A. Synthesis of the Core Scaffold

While often purchased, the synthesis typically proceeds via the chlorination of the hydroxy-pyrazine precursor.[1]

Step 1: Hydroxylation (Precursor Formation) [1]

-

Reagents: Methyl pyruvate + 2-aminomalonamide (condensation).[1]

-

Intermediate: Methyl 5-hydroxy-6-methylpyrazine-2-carboxylate (often exists as the pyrazinone tautomer).

Step 2: Deoxygenative Chlorination (The Critical Step) This protocol converts the hydroxy intermediate to the title chloro-compound.[1]

-

Reagents: Phosphoryl chloride (POCl₃), catalytic N,N-Dimethylaniline (or DMF).

-

Mechanism: Activation of the tautomeric carbonyl oxygen by POCl₃ followed by nucleophilic attack of chloride.

Detailed Protocol:

-

Setup: Charge a dry round-bottom flask with Methyl 5-hydroxy-6-methylpyrazine-2-carboxylate (1.0 eq) under nitrogen atmosphere.

-

Addition: Add POCl₃ (5.0 eq) cautiously. The reaction is exothermic.[1]

-

Catalysis: Add N,N-Dimethylaniline (0.1 eq) to catalyze the Vilsmeier-Haack type activation.

-

Reflux: Heat the mixture to 80–90 °C for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the polar starting material.

-

Quench (CRITICAL): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Note: POCl₃ hydrolysis is violent; temperature control (<10°C) prevents ester hydrolysis.[1]

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with saturated NaHCO₃ and brine.[1]

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

B. Visualization of Synthetic Logic

Figure 1: The conversion of the hydroxy-precursor relies on activating the carbonyl oxygen, making it a good leaving group for the chloride ion.[1]

Part 4: Application in Drug Discovery (SNAr)

The most common utilization of Methyl 5-chloro-6-methylpyrazine-2-carboxylate is as a core for NMDA receptor antagonists or antiviral agents (e.g., Favipiravir analogs).[1] The following protocol demonstrates a standard SNAr displacement with a primary amine.

Protocol: SNAr Displacement with Benzylamine

-

Dissolution: Dissolve Methyl 5-chloro-6-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF or Acetonitrile.

-

Base: Add Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge HCl.

-

Nucleophile: Add Benzylamine (1.1 eq) dropwise at 0 °C.

-

Reaction: Allow to warm to room temperature. If the nucleophile is sterically hindered, heat to 60 °C.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and recrystallize.

Mechanism Visualization:

Figure 2: The reaction proceeds via an addition-elimination mechanism, stabilized by the electron-deficient pyrazine ring.[1]

Part 5: Safety & Handling

-

Hazards: The compound is an Irritant (Skin/Eye/Respiratory).[1]

-

GHS Classification: H315, H319, H335.

-

Storage: Keep cold (2-8 °C) and dry. Hydrolysis of the ester can occur if exposed to moisture over prolonged periods.[1]

-

Reactivity Warning: Avoid contact with strong oxidizing agents.[1] When using POCl₃ for synthesis, ensure strictly anhydrous conditions to prevent the formation of dangerous phosphonic acids.

References

-

PubChem. (n.d.).[1] Methyl 5-chloropyrazine-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [Link](Note: Used for physiochemical property derivation of the class).

-

Chemdad. (2024).[1] Synthesis and Applications of Methyl 5-chloro-6-methylpyrazine-2-carboxylate. Retrieved from [Link]

Sources

The Pyrazine Nucleus: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its electron-deficient nature and capacity for hydrogen bonding, make it a versatile pharmacophore and a valuable bioisostere for other aromatic systems.[3][4] This guide provides a comprehensive analysis of the pyrazine moiety's role in drug discovery, delving into its fundamental characteristics, diverse mechanisms of action across major therapeutic areas, and the structure-activity relationships that govern its efficacy. We will explore its critical function in blockbuster drugs targeting cancer, tuberculosis, and viral diseases, supported by detailed synthetic protocols, mechanistic diagrams, and a survey of clinically approved agents that underscore the enduring importance of this "privileged" heterocyclic system.

The Pyrazine Scaffold: Physicochemical & Pharmacokinetic Rationale

The utility of the pyrazine ring in drug design is rooted in its distinct electronic and structural properties. As a 1,4-diazine, it is an electron-deficient aromatic system due to the electronegativity of the nitrogen atoms.[3] This influences its reactivity and interactions with biological targets.

-

Aromaticity and Basicity: Pyrazine is a weak base (pKa 0.65) compared to pyridazine (pKa 2.3) or pyrimidine (pKa 1.3).[5][6] Its resonance energy is significant (24.3 Kcal/mol), contributing to its stability.[5][6] The lone-pair electrons on the nitrogen atoms do not participate in the aromatic sextet, allowing them to act as crucial hydrogen bond acceptors (HBAs).[3]

-

Bioisosterism: In medicinal chemistry, pyrazine is frequently employed as a bioisostere for benzene, pyridine, and pyrimidine rings.[3] This substitution can modulate a compound's pharmacokinetic profile, improving metabolic stability, altering solubility, or fine-tuning binding affinity without drastically changing the molecule's core geometry.

-

Pharmacokinetic Impact: The inclusion of the pyrazine nucleus can enhance a molecule's ability to penetrate the blood-brain barrier (BBB), as demonstrated by certain pyrazine analogs designed as mutant IDH1 inhibitors.[3] Its structural rigidity and potential for diverse substitutions allow for the optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Mechanisms of Action & Key Therapeutic Targets

Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in numerous therapeutic areas.[5][7] This versatility stems from the ability of the pyrazine core to be incorporated into molecules that interact with a wide array of biological targets.

Anticancer Agents

The pyrazine scaffold is a prominent feature in many modern anticancer drugs, particularly those targeting protein kinases.[6][8]

-

Kinase Inhibition: Protein kinases are central to cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8][9] The pyrazine ring is exceptionally well-suited for kinase inhibition. One of its nitrogen atoms frequently serves as a hydrogen bond acceptor, forming a critical interaction with an amino acid in the "hinge region" of the kinase's ATP binding pocket.[3] This anchoring interaction is a common binding mode for numerous pyrazine-based kinase inhibitors.[8][9] Clinically relevant examples include:

-

Proteasome Inhibition:

-

Bortezomib (Velcade®): A first-in-class proteasome inhibitor for treating multiple myeloma.[1][2] The pyrazine moiety in Bortezomib is crucial for its activity, with the boronic acid group reversibly inhibiting the 26S proteasome, leading to the dysregulation of proteins essential for cancer cell survival.[1][2]

-

Antitubercular Agents

The pyrazine ring is indispensable in the fight against tuberculosis (TB).

-

Pyrazinamide (PZA): A first-line drug for treating TB, PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the pyrazinamidase enzyme within Mycobacterium tuberculosis.[11][12][13] PZA's unique mechanism allows it to target dormant or slow-growing bacteria, which are often resistant to other TB drugs.[12] Its inclusion in the standard treatment regimen shortens the duration of therapy from 9-12 months to 6 months.[11][12] The proposed mechanism of action involves:

Other Therapeutic Applications

The pyrazine scaffold is also integral to drugs in other classes:

-

Diuretics: Amiloride is a potassium-sparing diuretic.[5]

-

Antidiabetics: Glipizide is a sulfonylurea antidiabetic agent that stimulates insulin secretion.[3]

-

Antivirals: Favipiravir is a prodrug that, once metabolized, acts as a potent RNA-dependent RNA polymerase (RdRp) inhibitor, showing broad-spectrum activity against RNA viruses.[1]

Structure-Activity Relationship (SAR) Insights

Modifying the substituents on the pyrazine ring is a key strategy for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

-

For Antitubercular Activity: SAR studies on pyrazinamide analogs have shown that the addition of electron-withdrawing groups and various heterocyclic linkers can lead to compounds with improved efficacy against M. tuberculosis.[14] The core pyrazine-2-carboxamide structure is generally considered essential for activity.

-

For Kinase Inhibition: In the development of CK2 kinase inhibitors, SAR studies revealed that pyrazine derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety possess potent inhibitory activities.[15] The specific substitution pattern on the pyrazine ring dictates the selectivity and potency against different kinases.[15][16]

| Compound Class | Target | Key SAR Observations | Reference |

| 2,6-Disubstituted Pyrazines | CK2 Kinase | - A carboxylic acid moiety is critical for activity. - Aniline substitution at the 6-position enhances potency. - Small, electron-donating groups on the aniline are favored. | [15] |

| Pyrazinamide Analogs | M. tuberculosis | - The amide group is crucial. - Lipophilic side chains can improve cell penetration and activity. - Electron-withdrawing groups on the ring can enhance potency. | [14] |

| Oxazolo[3,4-a]pyrazines | Neuropeptide S Receptor | - A guanidine function can improve hydrophilicity and in vivo potency. - Substitution patterns on appended phenyl rings dictate antagonist activity. | [17] |

Synthetic Methodologies & Experimental Protocols

The synthesis of pyrazine-containing drugs often involves building the heterocyclic core or modifying a pre-existing pyrazine scaffold. Below are representative protocols for key pyrazine-based therapeutics.

Protocol 4.1: Synthesis of Bortezomib (Key Step)

This protocol outlines the critical amide coupling step in the synthesis of the proteasome inhibitor Bortezomib.[3]

Objective: To couple pyrazine-2-carboxylic acid with the (1R)-(S)-pinanediol boronate intermediate.

Materials:

-

Pyrazine-2-carboxylic acid (1 equivalent)

-

(1R)-N-[(1S)-1-[[(1R)-3,3-dimethyl-1-((4S)-4-isopropyl-1,3-oxazolidin-2-yl)butyl]amino]-2-phenylethyl]-boronic acid pinanediol ester (Intermediate 22) (1 equivalent)

-

2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) as solvent

Procedure:

-

To a stirred solution of pyrazine-2-carboxylic acid in anhydrous DCM at 0 °C, add TBTU and DIPEA.

-

Stir the mixture for 15 minutes to activate the carboxylic acid.

-

Add a solution of the pinanediol-boronate intermediate (22) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Bortezomib precursor.

Protocol 4.2: Synthesis of Zopiclone (Racemic)

This multi-step protocol describes the synthesis of the sedative-hypnotic agent Zopiclone.[3]

Objective: To synthesize racemic Zopiclone starting from pyrazine-2,3-dicarboxylic anhydride.

Procedure:

-

Amide Formation: Treat pyrazine-2,3-dicarboxylic anhydride with 2-amino-5-chloropyridine in a suitable solvent to form the corresponding amide (25).

-

Imide Formation: Reflux the resulting amide (25) with thionyl chloride to facilitate cyclization into the imide (26).

-

Reduction: Perform a mono-reduction of the imide (26) using potassium borohydride (KBH₄) to yield the alcohol intermediate (27).

-

Acylation: Acylate the alcohol (27) with 4-methylpiperazine-1-carbonyl chloride (28) using sodium hydride (NaH) as a base in dimethylformamide (DMF) to produce racemic Zopiclone (3).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. tballiance.org [tballiance.org]

- 12. amberlife.net [amberlife.net]

- 13. Pyrazinamide: A Comprehensive Guide For API Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]

- 14. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 15. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Master Safety & Handling Guide: Methyl 5-chloro-6-methylpyrazine-2-carboxylate

[1][2]

Substance Identity & Physicochemical Profile

Chemical Name: Methyl 5-chloro-6-methylpyrazine-2-carboxylate CAS Number: 77168-85-5 Synonyms: 5-Chloro-6-methyl-2-pyrazinecarboxylic acid methyl ester[1][2][3][4]

Physicochemical Data Table

| Property | Value / Description |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Off-white to pale yellow solid (Crystalline) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2][3] |

| Melting Point | Not experimentally standardized in public literature; Analogous esters range 60–90°C. |

| Reactivity Class | Electrophilic Pyrazine; Moisture-sensitive ester.[1][2][3] |

Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

This compound is an activated halo-heterocycle .[1][2][3] The chlorine atom at position 5 is highly susceptible to nucleophilic attack, making the compound a potential alkylating-like agent and a severe irritant to mucous membranes.[2]

| Hazard Code | Hazard Statement | Mechanism of Toxicity |

| H315 | Causes skin irritation.[1][2][3][5] | Lipophilic nature allows dermal penetration; reactive chloro-group may alkylate skin proteins.[1][2][3] |

| H319 | Causes serious eye irritation.[1][2][3][5] | Acidic hydrolysis on moist ocular surfaces can cause chemical burns.[2] |

| H335 | May cause respiratory irritation.[1][2][3][5] | Inhalation of dust triggers inflammation in the bronchial tree.[2] |

Precautionary Statements (Key Selection)

Storage & Stability Protocols

Critical Requirement: This compound is moisture-sensitive and prone to hydrolysis.[1][2][3]

Safe Handling & Engineering Controls

Objective: Prevent inhalation of dust and moisture contamination of the reagent.[2]

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for safe handling based on the operation scale.

Figure 1: Decision matrix for engineering controls and PPE selection based on operational scale.

Standard Operating Procedure (SOP): Weighing & Transfer

-

Equilibration: Allow the refrigerated vial to warm to room temperature inside a desiccator before opening . This prevents water condensation on the cold solid, which hydrolyzes the ester.

-

Weighing: Perform all weighing inside a certified chemical fume hood. Use an anti-static gun if the powder is static-prone.[2][3]

-

Solvent Addition: Add anhydrous solvent (e.g., DCM, THF) immediately after weighing to minimize atmospheric exposure.[2]

-

Cleaning: Wipe the balance area with a methanol-dampened tissue, followed by a water wipe.[2] Dispose of wipes as hazardous solid waste.[2]

Emergency Response & Waste Management

First Aid Response Logic

-

Eye Contact: Immediate irrigation (15 mins).[2] Do not rub. Seek medical attention.

-

Skin Contact: Wash with soap and water.[2] If redness persists (chemical burn), consult a dermatologist.[2]

-

Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).[2]

Spill Cleanup Protocol (Solid)

-

Isolate: Evacuate non-essential personnel from the immediate area (10 ft radius).

-

Protect: Don PPE (Double nitrile gloves, N95 respirator, Goggles).[2]

-

Contain: Cover the spill with a damp paper towel (to prevent dust) or use a HEPA-filtered vacuum.[2]

-

Decontaminate: Wipe surface with 10% Sodium Carbonate (Na₂CO₃) solution to neutralize any hydrolyzed acid traces, then rinse with water.[2]

Figure 2: Workflow for safe containment and disposal of spills.

Application Context: Synthetic Utility

Why use this molecule? Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a high-value scaffold in Medicinal Chemistry, particularly for:

-

SNAr Displacement: The chlorine at the C5 position is activated by the para-nitrogen and the electron-withdrawing ester group at C2.[2] It readily undergoes Nucleophilic Aromatic Substitution with amines, thiols, or alkoxides to generate diverse libraries.

-

Pd-Catalyzed Coupling: It serves as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.[1][2][3]

-

Late-Stage Functionalization: The C6-methyl group is benzylic and can be oxidized to an aldehyde or brominated (radical bromination) for further elaboration.[1][2][3]

Reaction Scheme Representation:

References

-

BLD Pharm. (n.d.).[2] SDS for Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5). Retrieved from

-

PubChem. (2025).[2][6] Methyl 5-chloropyrazine-2-carboxylate (Analogous Safety Data). National Library of Medicine.[2] Retrieved from

-

ChemScene. (n.d.).[2][7] Methyl 5,6-dichloropyrazine-2-carboxylate (Structural Analog). Retrieved from

-

Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: Pyrazine derivatives. Retrieved from

Sources

- 1. 188781-36-4|5-Chloro-6-methylpyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 77168-85-5|Methyl 5-chloro-6-methylpyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. 859063-65-3|Methyl 3-chloro-5-methylpyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. ZetChem Methyl 5-chloro-6-methylpyrazine-2-carboxylate CAS 77168-85-5 - Knowde [knowde.com]

- 5. Methyl 5-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | CID 129915850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Preliminary Research of Methyl 5-chloro-6-methylpyrazine-2-carboxylate Analogues

This guide provides a comprehensive overview of the foundational knowledge required for the research and development of analogues based on the Methyl 5-chloro-6-methylpyrazine-2-carboxylate scaffold. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activities, and structure-activity relationships of this promising class of compounds.

Introduction: The Pyrazine Core in Medicinal Chemistry

The pyrazine ring, a six-membered heteroaromatic system with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects. The unique electronic properties of the pyrazine ring, coupled with the potential for substitution at multiple positions, make it an attractive starting point for the design of novel therapeutic agents.

Methyl 5-chloro-6-methylpyrazine-2-carboxylate serves as a key starting material for the synthesis of a diverse library of analogues. The presence of a chloro group at the 5-position provides a reactive handle for the introduction of various substituents via cross-coupling and nucleophilic substitution reactions. The methyl group at the 6-position and the methyl carboxylate at the 2-position also offer opportunities for modification, allowing for a thorough exploration of the chemical space and the optimization of biological activity.

Synthetic Strategies for Analogue Development

The synthesis of Methyl 5-chloro-6-methylpyrazine-2-carboxylate analogues can be approached through several strategic pathways. The choice of synthetic route is often dictated by the desired substitutions on the pyrazine core.

Modification of the Pyrazine Ring

A primary strategy for generating analogues involves the modification of the pyrazine ring itself, particularly at the 5- and 6-positions.

The chlorine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

-

Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrazine core and a boronic acid or ester. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups at the 5-position.

-

Causality behind Experimental Choices: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, and base is critical for achieving high yields and preventing side reactions. The electronic nature of the boronic acid and the pyrazine substrate can influence the reaction kinetics and efficiency.

-

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 5-position. This is a key strategy for synthesizing analogues with potential hydrogen-bonding capabilities, which can be crucial for target engagement.

-

Trustworthiness of the Protocol: A self-validating system for this reaction would involve careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and to identify any potential side products.

-

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of the electron-withdrawing carboxylate group, makes the 5-chloro position susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Modification of the Carboxylate Group

The methyl carboxylate at the 2-position can be readily modified to generate a variety of functional groups, including amides, hydrazides, and carboxylic acids.

-

Amide Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy to introduce diversity and modulate the physicochemical properties of the analogues.

-

Hydrazide Formation: The methyl ester can be reacted with hydrazine to form the corresponding hydrazide, which can serve as a precursor for the synthesis of various heterocyclic systems.

Biological Activities and Therapeutic Potential

Analogues of Methyl 5-chloro-6-methylpyrazine-2-carboxylate have shown promise in several therapeutic areas, with antitubercular and anticancer activities being the most prominent.

Antitubercular Activity

The pyrazine scaffold is a well-established pharmacophore for antitubercular agents, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[1] The mechanism of action of pyrazinamide involves its conversion to pyrazinoic acid, which is believed to disrupt membrane transport and inhibit fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis.[2][3][4]

-

Structure-Activity Relationship (SAR):

-

The amide group at the 2-position is crucial for activity, as its hydrolysis to the carboxylic acid is a key activation step.[1]

-

Substitutions at the 5- and 6-positions can significantly impact the antitubercular potency. Lipophilic and electron-withdrawing groups have been shown to enhance activity in some cases.[5]

-

Anticancer Activity

Recent studies have highlighted the potential of pyrazine derivatives as anticancer agents.[6] One of the key mechanisms of action is the inhibition of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancer cells and is crucial for their proliferation and survival.[7][8]

-

Signaling Pathway:

Caption: Inhibition of Fatty Acid Synthase (FASN) by pyrazine analogues, leading to the suppression of cancer cell proliferation.

-

Structure-Activity Relationship (SAR):

-

The nature and position of substituents on the pyrazine ring play a critical role in determining the anticancer potency.

-

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the physicochemical properties of pyrazine derivatives with their antiproliferative activity, aiding in the design of more potent analogues.[9][10]

-

Experimental Protocols

The following are representative, detailed protocols for the synthesis of key intermediates and analogues.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-chloropyrazine-2-carboxylate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 5-chloropyrazine-2-carboxylate with an arylboronic acid.

Materials:

-

Methyl 5-chloropyrazine-2-carboxylate

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

2 M Na₂CO₃ solution

-

Toluene

-

Ethanol

Procedure:

-

To a solution of Methyl 5-chloropyrazine-2-carboxylate (1 equivalent) in a 3:1 mixture of toluene and ethanol, add the arylboronic acid (1.2 equivalents).

-

Add the 2 M Na₂CO₃ solution (2 equivalents).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 equivalents) and heat the reaction mixture to 80 °C under an argon atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling of 5-substituted-pyrazine-2-carboxylic acid

This protocol outlines a general procedure for the formation of an amide from a 5-substituted-pyrazine-2-carboxylic acid and an amine.

Materials:

-

5-substituted-pyrazine-2-carboxylic acid

-

Amine (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the 5-substituted-pyrazine-2-carboxylic acid (1 equivalent) in DMF.

-

Add EDCI (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add the amine (1.1 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the biological activity of representative pyrazine analogues.

| Compound ID | R¹ | R² | Antitubercular Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) | Reference |

| PZA | H | NH₂ | 20-100 | >100 | [1] |

| 1 | Cl | NH₂ | 6.25 | ND | [5] |

| 2 | Ph | NH-Ph | ND | 15.2 | [6] |

| 3 | 4-F-Ph | NH-cHex | ND | 8.7 | [6] |

ND: Not Determined

Conclusion

The Methyl 5-chloro-6-methylpyrazine-2-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities associated with its analogues make it a highly attractive area for further research. A thorough understanding of the synthetic methodologies, biological targets, and structure-activity relationships is crucial for the successful design and optimization of potent and selective drug candidates based on this promising core.

References

-

What is the mechanism of action (Moa) of Pyrazinamide? - Dr.Oracle. (2025). [Link]

-

Mechanisms of Pyrazinamide Action and Resistance - PubMed. (n.d.). [Link]

-

(PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity - ResearchGate. (n.d.). [Link]

-

Mechanism of action on Pyrazinamide drug targets in susceptible and... - ResearchGate. (n.d.). [Link]

-

Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed. (2022). [Link]

-

Discovery and optimization of novel piperazines as potent inhibitors of fatty acid synthase (FASN) - PubMed. (n.d.). [Link]

-

Chemistry around imidazopyrazine and ibuprofen: discovery of novel fatty acid amide hydrolase (FAAH) inhibitors - PubMed. (n.d.). [Link]

-

The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. (n.d.). [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.). [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. (n.d.). [Link]

-

Synthesis of pyrazinamide analogues and their antitubercular bioactivity - ResearchGate. (n.d.). [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Bentham Science Publishers. (2024). [Link]

-

Mechanisms of Pyrazinamide Action and Resistance - ASM Journals. (n.d.). [Link]

-

New Synthetic Inhibitors of Fatty Acid Synthase with Anticancer Activity - ResearchGate. (n.d.). [Link]

-

Analogs of the Antituberculous Agent Pyrazinamide Are Competitive Inhibitors of NADPH Binding to M. tuberculosis Fatty Acid Synthase I | Request PDF - ResearchGate. (n.d.). [Link]

-

Mechanisms of Pyrazinamide Action and Resistance - PMC - PubMed Central. (2014). [Link]

-

Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC. (n.d.). [Link]

-

(PDF) Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes - ResearchGate. (n.d.). [Link]

-

Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives - ResearchGate. (n.d.). [Link]

-

Pyrazines. V. The amination of chloropyrazines and chloropyrazine N-oxide | The Journal of Organic Chemistry - ACS Publications. (n.d.). [Link]

-

Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. (2013). [Link]

-

Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2026). [Link]

-

Structures of pyrazinamide (1) and analogues (2) - ResearchGate. (n.d.). [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

-

QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed. (2021). [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. (n.d.). [Link]

-

QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against - Semantic Scholar. (n.d.). [Link]

-

Preparation of Unsymmetrical 1,2,4,5-Tetrazines via a Mild Suzuki Cross-Coupling Reaction. (n.d.). [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (n.d.). [Link]

-

Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of - Sciforum. (n.d.). [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (2025). [Link]

-

Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - MDPI. (n.d.). [Link]

-

Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

Sources

- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Discovery and optimization of novel piperazines as potent inhibitors of fatty acid synthase (FASN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pyrazine Paradox: A Technical Guide to 1,4-Diazine Reactivity

Executive Summary

The pyrazine ring system (1,4-diazine) represents a cornerstone of modern medicinal chemistry, yet it presents a distinct "reactivity paradox" to the synthetic chemist. Unlike benzene, which is electron-rich and prone to electrophilic substitution, pyrazine is severely

This guide moves beyond textbook definitions to provide a field-proven roadmap for functionalizing the pyrazine core. We focus on the three pillars of pyrazine manipulation: Nucleophilic Aromatic Substitution (

Electronic Architecture & The Reactivity Landscape

To manipulate pyrazine, one must first understand its electronic deficit.[1][2] The presence of two nitrogen atoms at the 1 and 4 positions creates a synergistic inductive withdrawal (

Comparative Electronic Metrics

The following table contrasts pyrazine with its structural analogs, highlighting why standard benzene protocols fail on this system.

| Property | Benzene | Pyridine | Pyrazine | Synthetic Implication |

| Symmetry | High symmetry simplifies NMR but limits regioselectivity without directing groups. | |||

| Dipole Moment | 0 D | 2.2 D | 0 D | Non-polar solvent behavior despite high heteroatom content. |

| pKa (Conjugate Acid) | - | 5.2 | 0.6 | Extremely weak base; protonation requires strong acids (e.g., TFA, |

| Reactivity Bias | Electrophilic | Mixed | Nucleophilic |

Visualization: The Pyrazine Reactivity Map

The following diagram outlines the logical flow of reactivity based on the electronic nodes of the ring.

Figure 1: Decision tree for pyrazine functionalization. Electrophilic attack is routed through Nitrogen to activate Carbon positions.

Nucleophilic Aromatic Substitution ( )

The Workhorse of Pyrazine Chemistry [3][4]

Due to the electron-deficient nature of the ring, halopyrazines undergo

Critical Mechanistic Insight

Unlike benzene, where electron-withdrawing groups (EWGs) are required to activate the ring, the pyrazine nitrogens are the EWGs.[1]

-

Leaving Group Hierarchy: In many pyrazine

reactions, Fluorine is displaced faster than Chlorine (

Protocol: Regioselective Amination of 2,6-Dichloropyrazine

This protocol demonstrates the selective mono-amination of a symmetric dihalide.

Reagents: 2,6-Dichloropyrazine, Benzylamine, Triethylamine (

-

Setup: Charge a round-bottom flask with 2,6-dichloropyrazine (1.0 equiv) and absolute ethanol (0.5 M concentration).

-

Addition: Add

(1.2 equiv) as a proton scavenger. -

Nucleophile Introduction: Add benzylamine (1.05 equiv) dropwise at

. Note: Low temperature is crucial to prevent bis-substitution. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[6]

-

Checkpoint: The mono-substituted product usually runs lower than the starting material but higher than the bis-product.

-

-

Workup: Concentrate ethanol in vacuo. Redissolve residues in EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography.

The N-Oxide Gateway (Electrophilic Activation)

Bypassing the Carbon Inertness

Direct electrophilic substitution (e.g., nitration, halogenation) on pyrazine is kinetically futile. The solution is N-oxidation .[7] Converting the pyridine-like nitrogen to an N-oxide pushes electron density into the ring (via back-donation) while simultaneously activating the

Workflow: The Boekelheide Rearrangement Sequence

This strategy installs a chlorine atom or an acetoxy group at the C2 position.

-

N-Oxidation: Pyrazine

Pyrazine N-oxide. -

Activation: Pyrazine N-oxide +

Protocol: Synthesis of Pyrazine N-Oxide

Reagents: Pyrazine, m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).

-

Dissolution: Dissolve pyrazine (10 mmol) in DCM (50 mL).

-

Oxidation: Add mCPBA (1.1 equiv, 70-75% purity) portion-wise at

.-

Safety: mCPBA is shock-sensitive; do not use a metal spatula if dry.

-

-

Stirring: Warm to RT and stir for 12 hours. The solution may become cloudy as m-chlorobenzoic acid precipitates.

-

Quench: Wash the organic layer with saturated

(-

Validation: Ensure the aqueous layer pH is >8.

-

-

Isolation: Dry (

) and concentrate. Pyrazine N-oxides are often crystalline solids.

Radical Functionalization (The Minisci Reaction)

Direct C-H Functionalization

The Minisci reaction utilizes the protonated pyrazine (which is even more electron-deficient) to trap nucleophilic alkyl radicals. This is the most efficient method to install alkyl groups without pre-functionalization.

Mechanism[4][5][8][9][10][11]

-

Radical Generation: Oxidative decarboxylation of a carboxylic acid by

. -

Addition: The alkyl radical attacks the protonated pyrazine at the most electron-deficient position (usually C2).

-

Re-aromatization: Loss of a proton and an electron restores the ring.

Protocol: Silver-Catalyzed Alkylation

Reagents: Pyrazine, Pivalic acid (Radical source),

-

Solvent System: Dissolve pyrazine (1 equiv) in a mixture of water and TFA (1:1 ratio).

-

Why TFA? Protonation of the pyrazine N lowers the LUMO energy, increasing reactivity toward nucleophilic radicals.

-

-

Radical Precursors: Add Pivalic acid (3 equiv) and

(0.2 equiv). -

Initiation: Heat to

. Add a solution of-

Gas Evolution:

will evolve vigorously. Ensure open venting.

-

-

Workup: Basify with

(conc.) at

Metallation: Directed Ortho Lithiation (DoM)

The High-Risk, High-Reward Strategy

Direct lithiation of pyrazine is perilous due to the high susceptibility of the C=N bond to nucleophilic attack by the alkyl lithium (leading to addition products rather than deprotonation).

The Solution: Use non-nucleophilic, sterically hindered bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at extremely low temperatures (

Visualization: Metallation Pathways

Figure 2: Divergent pathways of pyrazine lithiation. Steric bulk is required to prevent ring destruction.

Pharmaceutical Context

Why This Matters

The pyrazine ring is not just a synthetic curiosity; it is a pharmacophore found in critical therapeutics.

-

Bortezomib (Velcade): A proteasome inhibitor used in multiple myeloma. The pyrazine ring serves as a stable scaffold that orients the peptide backbone and the boronic acid "warhead."

-

Pyrazinamide: A first-line tuberculosis drug. Its mechanism involves hydrolysis to pyrazinoic acid, which disrupts membrane energetics in M. tuberculosis.

The stability of the pyrazine ring against oxidative metabolism (compared to benzene) makes it an excellent bioisostere for improving the half-life of drug candidates.

References

-

Sato, N. (2011). Comprehensive Heterocyclic Chemistry III: Pyrazines. Elsevier. Link

-

Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron. Link

-

Palacios, F., et al. (2006). Functionalization of the pyrazine ring. Arkivoc. Link

-

Schlosser, M., et al. (2015).[8] Directed lithiation of simple aromatics and heterocycles. Arkivoc. Link

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Link

Sources

- 1. myuchem.com [myuchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

using Methyl 5-chloro-6-methylpyrazine-2-carboxylate to synthesize novel kinase inhibitors

Application Note: Strategic Utilization of Methyl 5-chloro-6-methylpyrazine-2-carboxylate in the Synthesis of Novel Type I/II Kinase Inhibitors

Abstract

This technical guide outlines the synthetic utility of Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS: 205673-77-2) as a privileged scaffold for high-throughput kinase inhibitor discovery.[1] The pyrazine core, possessing a unique vector geometry and favorable physicochemical properties (ClogP, PSA), serves as an ideal bioisostere for the hinge-binding region of ATP-competitive inhibitors. This document provides validated protocols for orthogonal functionalization at the C5 (electrophilic) and C2 (ester) positions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting PI3K, mTOR, JAK, and EGFR families.

Introduction: The Pyrazine Advantage in Medicinal Chemistry

In the landscape of kinase drug discovery, the pyrazine ring offers distinct advantages over the ubiquitous pyridine and pyrimidine scaffolds. Its two para-nitrogen atoms lower the LUMO energy of the system, facilitating nucleophilic attacks and

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a "linchpin" intermediate because it offers three distinct vectors for modification:

-

C5-Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] This vector typically engages the Hinge Region or the Hydrophobic Pocket II . -

C2-Carboxylate: A versatile handle for amidation, reduction, or heterocyclization.[1] This vector usually directs substituents toward the Solvent Exposed Front or the Gatekeeper Residue , modulating solubility and selectivity.

-

C6-Methyl: A static steric handle that can induce atropisomerism or clash with the gatekeeper residue (e.g., T790M in EGFR) to improve selectivity profiles.[1]

Strategic Design & SAR Logic

The following diagram illustrates the divergent synthetic pathways available from this core scaffold to access Type I (ATP-competitive) and Type II (DFG-out) inhibitors.[1]

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C5-Cl and C2-Ester motifs.

Validated Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aromatic hinge-binding motif (e.g., indazole, pyridine, or substituted benzene).[1] Mechanism: The electron-deficient pyrazine ring facilitates oxidative addition of Pd(0) at the C5-Cl bond.[1]

Reagents:

-

Substrate: Methyl 5-chloro-6-methylpyrazine-2-carboxylate (1.0 eq)[1]

-

Boronic Acid/Ester: Aryl-B(OH)₂ (1.2 eq)[1]

-

Catalyst:

(0.05 eq) or -

Base:

(2M aqueous, 3.0 eq) -

Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step Methodology:

-

Inertion: Charge a microwave vial or round-bottom flask with the pyrazine substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and 2M aqueous

via syringe. -

Reaction:

-

Thermal: Heat to 90°C for 4–16 hours.

-

Microwave (Recommended): Irradiate at 110°C for 30–60 minutes.

-

-

Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to the aryl group and loss of Cl isotope pattern.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc gradient). Pyrazine esters typically elute in 20–40% EtOAc.[1]

Expert Insight: If the boronic acid is hindered (ortho-substituted), switch to XPhos Pd G2 catalyst and

Protocol B: C2-Ester Hydrolysis and Amidation

Objective: To extend the molecule towards the solvent front, improving solubility and pharmacokinetic properties.

Step 1: Saponification

-

Dissolve the C5-substituted methyl ester (from Protocol A) in THF/MeOH/Water (3:1:1).

-

Add LiOH·H₂O (2.0 eq).[1]

-

Stir at Room Temperature (RT) for 1–2 hours. (Reaction is usually rapid due to the electron-deficient ring).[1]

-

Acidification: Carefully acidify to pH ~3 with 1N HCl. The carboxylic acid intermediate often precipitates.[1] Filter and dry.[1]

Step 2: Amide Coupling

-

Dissolve the carboxylic acid (1.0 eq) in DMF (dry).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 5 minutes to activate the acid.

-

Add the desired amine (e.g., N-methylpiperazine derivative) (1.2 eq).[1]

-

Stir at RT for 2–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated

(to remove byproducts) and brine. -

Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for polar kinase inhibitors.[1]

Protocol C: Amination (Alternative C5 Functionalization)

Objective: To install an amino group directly on the ring (common in PI3K/mTOR inhibitors).[1]

Reagents:

-

Substrate: Methyl 5-chloro-6-methylpyrazine-2-carboxylate[1]

-

Nucleophile: Primary or Secondary Amine (1.2–1.5 eq)[1]

-

Base: DIPEA or

(2.0 eq)[1] -

Solvent: DMF, DMSO, or n-Butanol

Methodology:

-

Dissolve substrate in solvent (DMF is preferred for milder temperatures).[1]

-

Add base and amine.[1]

-

Reaction:

-

Reactive Amines (Cyclic, aliphatic): Stir at RT or mild heat (40°C).

-

Anilines: Requires higher heat (80–100°C) or acid catalysis (p-TsOH in n-Butanol).[1]

-

-

Note: The ester group at C2 is electron-withdrawing, activating the C5-Cl bond.[1] However, be cautious of ester aminolysis (side reaction at C2) if using primary amines at high temperatures.[1] To avoid this, perform

at low temp or use bulky esters (t-butyl) if available, though the methyl ester is usually stable at <60°C with secondary amines.[1]

Case Study: Designing a Hypothetical EGFR Inhibitor

To demonstrate the application, we propose the synthesis of Compound PYR-790 , designed to target the ATP pocket of EGFR.

-

Scaffold: Methyl 5-chloro-6-methylpyrazine-2-carboxylate.[1]

-

Hinge Binder (C5): 1H-Indazole-4-boronic acid (via Protocol A).[1]

-

Rationale: Indazole mimics the adenine ring of ATP.[2]

-

-

Solvent Tail (C2): 4-(4-methylpiperazin-1-yl)aniline (via Protocol B).[1]

-

Rationale: Solubilizing group that extends into the solvent channel.[1]

-

Data Summary Table:

| Step | Reaction Type | Reagents | Typical Yield | Key QC Parameter |

| 1 | Suzuki Coupling | Indazole-4-boronic acid, Pd(dppf)Cl₂ | 75-85% | disappearance of Ar-Cl isotope pattern |

| 2 | Hydrolysis | LiOH, THF/H₂O | >95% | Acidic shift in HPLC retention time |

| 3 | Amide Coupling | Piperazine-aniline, HATU | 60-75% | Appearance of amide NH signal in NMR |

References

-

Lombardo, L. J., et al. (2004).[1][3] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1][3] Journal of Medicinal Chemistry. Link

-

Frett, B., et al. (2014).[1][4] "Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies." MedChemComm. Link

-

Bergovic, L., et al. (2017).[1] "Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy." Bioorganic & Medicinal Chemistry Letters. Link

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

-

Gao, H., et al. (2021).[1] "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions." Molecules. Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Large-Scale Synthesis Considerations for Pyrazine Intermediates

Introduction

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds that form the core scaffold of numerous molecules across the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] In the realm of drug discovery and development, pyrazine-containing molecules have demonstrated a wide spectrum of pharmacological activities, targeting a variety of biological pathways.[3][4] The inherent chemical properties of the pyrazine ring, including its aromaticity, electron-deficient nature, and ability to act as a hydrogen bond acceptor, make it a privileged structure in medicinal chemistry.[5]

However, the transition from small-scale laboratory synthesis to large-scale industrial production of pyrazine intermediates presents a unique set of challenges.[6] Issues related to cost-effectiveness, process safety, scalability of reaction conditions, and purity of the final product become paramount. This document provides a detailed guide for researchers, scientists, and drug development professionals on key considerations for the large-scale synthesis of pyrazine intermediates. We will delve into established synthetic strategies, provide detailed protocols for their implementation, and discuss critical aspects of process optimization and purification.

Core Synthetic Strategies for Large-Scale Production

The selection of a synthetic route for the commercial manufacture of a pyrazine intermediate is a multifactorial decision. While several methods exist for pyrazine synthesis, their applicability on a large scale varies significantly.[1][7] The ideal process should be robust, scalable, economically viable, and environmentally sustainable. Here, we focus on two of the most historically significant and industrially relevant methods: the Gutknecht pyrazine synthesis and strategies involving the functionalization of pre-formed pyrazine rings.

The Gutknecht Pyrazine Synthesis

First reported by Hermann Gutknecht in 1879, this method remains a cornerstone for the synthesis of substituted pyrazines.[8][9] The core of this synthesis is the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.[10]

Causality Behind its Large-Scale Utility:

-

Convergent Synthesis: The dimerization of the α-amino ketone intermediate allows for the rapid construction of the pyrazine core, often leading to higher overall yields in fewer steps.

-

Accessible Starting Materials: The synthesis typically begins from readily available and relatively inexpensive ketones.

-

Tunability: The substitution pattern of the final pyrazine product is directly determined by the structure of the starting ketone, allowing for the synthesis of a diverse range of derivatives.

However, the traditional Gutknecht synthesis often involves the use of hazardous reagents for both the formation of the α-amino ketone (e.g., via reduction of an isonitroso ketone) and the final oxidation step (e.g., using mercury or copper salts).[8] Modern process chemistry has focused on developing safer and more sustainable alternatives for these transformations.

Process Workflow: Gutknecht Synthesis

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Functionalization of Pre-formed Pyrazine Rings

An alternative and highly versatile approach for the large-scale synthesis of complex pyrazine intermediates involves the modification of a readily available pyrazine core, such as 2,5-dichloropyrazine.[5] This strategy is particularly advantageous when specific substitution patterns are required that may not be easily accessible through de novo synthesis methods.

Causality Behind its Large-Scale Utility:

-

Late-Stage Diversification: This approach allows for the introduction of diverse functional groups late in the synthetic sequence, making it ideal for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

-

Predictable Regioselectivity: The inherent electronic properties of the pyrazine ring, often augmented by existing substituents, can direct the regioselectivity of subsequent functionalization reactions.

-

Access to Modern Catalysis: This strategy leverages the power of modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are often highly efficient and scalable.[5]

The primary consideration for this approach on a large scale is the cost and availability of the starting halogenated pyrazine. However, for high-value products like active pharmaceutical ingredients (APIs), this is often a justifiable expense.

Decision Logic: Functionalization Strategy

Sources

- 1. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]

- 7. Pyrazine - Wikipedia [en.wikipedia.org]

- 8. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 9. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Application Note: Advanced Synthetic Methodologies for Next-Generation Agrochemicals

Executive Summary

The landscape of agrochemical discovery is shifting toward higher molecular complexity and specific physicochemical profiles designed to overcome resistance and meet stringent environmental safety standards. This guide details two critical synthetic applications that address these challenges: Continuous Flow Chemistry for the safe, scalable synthesis of nitrogen heterocycles (specifically pyrazoles, a core pharmacophore in SDHI fungicides), and Late-Stage Fluorination , a strategy to modulate metabolic stability (lipophilicity and pKa) without redesigning the entire synthetic route.

These protocols are designed for medicinal chemists and process engineers transitioning from discovery-phase batch chemistry to scalable, robust manufacturing processes.